

Phenyl acridine-9-carboxylate molecular weight and formula

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Compound of Interest

Compound Name: *Phenyl acridine-9-carboxylate*

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An In-Depth Technical Guide to **Phenyl Acridine-9-Carboxylate** for Advanced Research Applications

Introduction

Phenyl acridine-9-carboxylate is a heterocyclic ester belonging to the acridine class of compounds. While the acridine scaffold itself is renowned for its broad spectrum of biological activities, including anticancer and antimicrobial properties, **phenyl acridine-9-carboxylate** holds specific and critical importance as a chemical intermediate.^{[1][2][3]} Its primary role in modern chemical and biomedical science is as a direct precursor to highly sensitive chemiluminescent agents—specifically, 9-(phenoxy carbonyl)-10-methylacridinium salts.^[4] These derivatives are instrumental in a variety of analytical and diagnostic assays due to their ability to emit light upon oxidation.^[4]

This technical guide provides a comprehensive overview of **phenyl acridine-9-carboxylate**, designed for researchers, medicinal chemists, and professionals in drug development. It covers the molecule's fundamental properties, a detailed and validated synthesis protocol, structural characterization, and its key applications, with a focus on the scientific rationale behind each step.

Core Molecular Profile

The identity and structural integrity of a compound are its most fundamental characteristics.

Phenyl acridine-9-carboxylate is defined by a specific arrangement of 20 carbon atoms, 13

hydrogen atoms, one nitrogen atom, and two oxygen atoms.

Identifier	Value	Source(s)
IUPAC Name	phenyl 9-acridinecarboxylate	[5]
CAS Number	109392-90-7	[5] [6]
Molecular Formula	C ₂₀ H ₁₃ NO ₂	[4] [6] [7] [8]
Molecular Weight	299.32 g/mol	[6] [7] [8]
Synonyms	Phenyl 9-acridinecarboxylate	[6]

Structural Characteristics

X-ray crystallography studies have provided precise insights into the three-dimensional structure of **phenyl acridine-9-carboxylate**.^[4] The core acridine ring system is nearly planar.^[4] A key structural feature is the spatial relationship between the acridine and phenyl rings; they are oriented at a dihedral angle of 6.4°.^[4] Furthermore, the carboxyl group, which links the two ring systems, is significantly twisted, with an angle of 83.6° relative to the acridine skeleton.^[4] This twisted conformation is a critical determinant of the molecule's crystal packing and reactivity.

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in experimental settings.

Property	Value	Source(s)
Appearance	Pale-yellow crystalline solid	[4][5]
Melting Point	188–192 °C (463–464 K)	[4][9]
Storage	Store sealed in a dry environment at room temperature.	[5][8]
Solubility	While quantitative data is limited, purification protocols indicate solubility in organic solvent mixtures such as cyclohexane and ethyl acetate. [4]	

Synthesis and Purification

The synthesis of **phenyl acridine-9-carboxylate** is a well-established multi-step process. The methodology described below is a robust and reproducible protocol derived from peer-reviewed literature.[4]

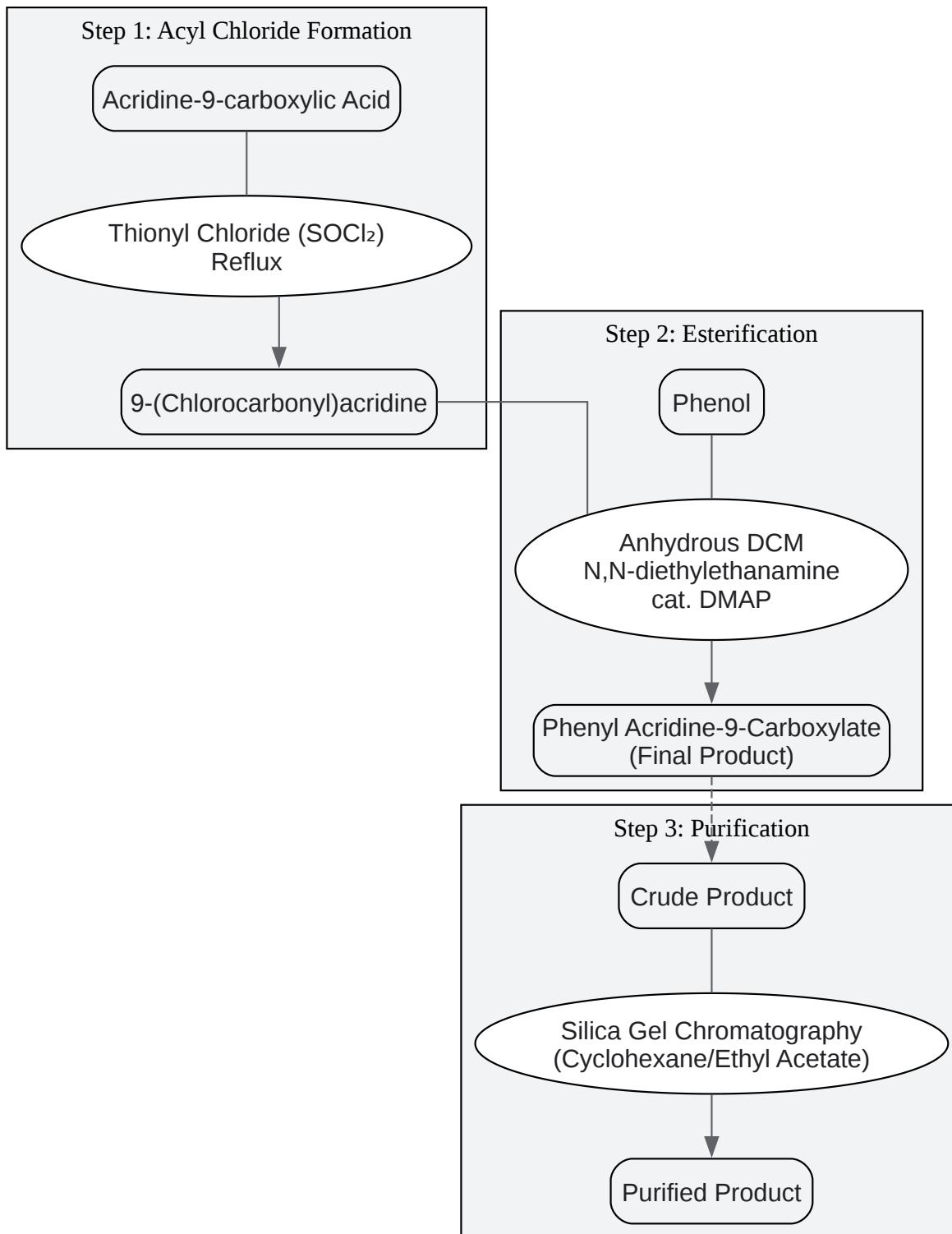
Synthetic Rationale

The overall strategy involves a classic esterification reaction between a phenol and an activated carboxylic acid derivative.

- Activation of Carboxylic Acid: The starting material, acridine-9-carboxylic acid, is first converted to its more reactive acyl chloride derivative, 9-(chlorocarbonyl)acridine. Thionyl chloride (SOCl_2) is the reagent of choice for this transformation as its byproducts (SO_2 and HCl) are gaseous, which simplifies purification.[4][10]
- Esterification: The resulting acyl chloride is then reacted with phenol. This reaction requires a non-nucleophilic base, such as N,N-diethylethanamine (triethylamine), to scavenge the HCl generated during the esterification. A super-nucleophilic catalyst, N,N-dimethyl-4-pyridinamine (DMAP), is added in catalytic amounts to dramatically increase the reaction

rate.[4] The entire process is conducted in an anhydrous solvent (dichloromethane) to prevent hydrolysis of the reactive acyl chloride intermediate.[4]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)**Caption: Synthesis workflow for Phenyl Acridine-9-Carboxylate.**

Detailed Experimental Protocol

Part A: Synthesis of 9-(Chlorocarbonyl)acridine

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acridine-9-carboxylic acid (1.0 eq).
- In a fume hood, carefully add a tenfold molar excess of thionyl chloride (10.0 eq).[\[4\]](#)
- Heat the mixture to reflux for 1 hour. The solid should fully dissolve.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting solid, acridine-9-carboxylic acid chloride, is typically used in the next step without further purification.[\[10\]](#)

Part B: Synthesis of Phenyl Acridine-9-Carboxylate

- Dissolve the crude 9-(chlorocarbonyl)acridine (1.0 eq) in anhydrous dichloromethane (DCM) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).
- To this solution, add phenol (1.05 eq), N,N-diethylethanamine (1.5 eq), and a catalytic amount of N,N-dimethyl-4-pyridinamine (DMAP, 0.1 eq).[\[4\]](#)
- Stir the reaction mixture at room temperature for 15 hours.[\[4\]](#)
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

- Prepare a silica gel column using a slurry of silica in the chosen eluent system.
- Dissolve the crude product in a minimal amount of dichloromethane.
- Load the dissolved product onto the silica gel column.
- Elute the column with a solvent mixture of cyclohexane/ethyl acetate (3/2 v/v).[\[4\]](#)
- Collect the fractions containing the desired product (as identified by TLC).
- Combine the pure fractions and evaporate the solvent to yield **phenyl acridine-9-carboxylate** as pale-yellow crystals.[\[4\]](#)

Spectroscopic and Structural Characterization

Confirmation of the product's identity and purity is paramount. A combination of spectroscopic techniques is employed for full characterization.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are essential for confirming the molecular structure. Detailed studies have been performed to assign the chemical shifts of the protons and carbons in various deuterated solvents, providing a reference for structure verification.[\[11\]](#)
- X-ray Crystallography: As previously mentioned, single-crystal X-ray diffraction provides unambiguous proof of structure and offers detailed information on bond lengths, bond angles, and crystal packing interactions.[\[4\]](#)
- Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The expected molecular ion peak for $\text{C}_{20}\text{H}_{13}\text{NO}_2$ would be observed.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, most notably the characteristic ester carbonyl ($\text{C}=\text{O}$) stretch.

Applications in Research and Development Precursor for Chemiluminescent Probes

The principal application of **phenyl acridine-9-carboxylate** is its role as a stable, storable precursor for chemiluminescent acridinium esters.^[4] Through N-alkylation (typically methylation at the acridine nitrogen), it is converted into a 9-(phenoxy carbonyl)-10-methylacridinium salt.^[4] These acridinium salts are highly valued in the field of diagnostics and analytical chemistry for several reasons:

- High Quantum Yield: They produce a high number of photons per reaction event, leading to excellent sensitivity.
- Fast Light Emission: The light-emitting reaction is rapid, allowing for quick and high-throughput assays.
- Favorable Reaction Conditions: The chemiluminescent reaction is typically triggered under mild oxidative conditions (e.g., alkaline hydrogen peroxide).

These properties make acridinium esters ideal labels for immunoassays, nucleic acid probes, and other high-sensitivity detection methods.

Broader Context: The Acridine Scaffold in Drug Discovery

The acridine core is a "privileged scaffold" in medicinal chemistry. Acridine derivatives have been investigated and developed for a wide range of therapeutic applications, including:

- Anticancer Agents: Many acridine derivatives function as DNA intercalators and topoisomerase inhibitors, leading to cytotoxic effects in cancer cells.^[1]
- Antimicrobial and Antiparasitic Agents: The ability of acridines to bind to DNA makes them effective against a variety of bacteria and parasites.^{[1][3]}

While **phenyl acridine-9-carboxylate** itself is not typically the final active pharmaceutical ingredient, its synthesis and derivatization are of great interest to drug development professionals exploring new acridine-based therapeutics.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **phenyl acridine-9-carboxylate**.

- GHS Signal Word: Warning.[\[5\]](#)
- Hazard Statements:
 - H315: Causes skin irritation.[\[5\]](#)
 - H319: Causes serious eye irritation.[\[5\]](#)
 - H335: May cause respiratory irritation.[\[5\]](#)
- Precautionary Statements:
 - P261: Avoid breathing dust.[\[5\]](#)
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[5\]](#)

Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

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